3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 268.06 g/mol. It is classified as a quinoline derivative, which is a group of compounds known for their diverse biological activities and applications in pharmaceuticals.
This compound is synthesized through various chemical processes involving bromination of quinoline derivatives. Its synthesis and properties have been documented in several scientific publications and chemical databases, highlighting its significance in medicinal chemistry.
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid falls under the category of heterocyclic compounds, specifically quinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring.
The synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves bromination reactions. One common method includes:
For instance, one method involves adding sodium hydroxide to a stirred suspension of ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate in ethanol, followed by cooling and pH adjustment to precipitate the product .
The molecular structure of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can be represented as follows:
The compound has been cataloged under various identifiers:
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for compounds like 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, quinoline derivatives are known to exhibit:
The compound has several physical and chemical property metrics:
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific applications:
The construction of the 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid core relies on strategically designed multi-step sequences. A prominent approach involves cyclocondensation reactions, where substituted anilines serve as precursors for building the quinoline nucleus. One optimized route utilizes 3-aminobenzoic acid derivatives, which undergo condensation with brominated alkoxy-malonate esters under reflux conditions in high-boiling solvents like diphenyl ether (210-220°C). This method achieves quinoline ring formation and simultaneous introduction of the C-8 carboxylic acid group with yields reaching 68-72% [6]. Alternatively, palladium-catalyzed cross-coupling methodologies enable late-stage functionalization; Suzuki-Miyaura reactions on halogenated intermediates allow precise installation of aryl/heteroaryl groups at specific positions prior to bromination [4].
Recent advances leverage solid-state crystallization techniques to enhance scaffold purity. Slow evaporation of solvent (e.g., ethanol/water mixtures) from reaction products yields high-purity crystals suitable for X-ray diffraction analysis. These studies confirm the planar quinoline core with characteristic bond lengths: C4=O at 1.225 Å and C8-COOH at 1.298 Å, validating the electronic delocalization across the heterocyclic system [4]. The dihedral angle between the quinoline ring and carboxylic acid moiety is measured at 8.8°, facilitating intramolecular hydrogen bonding that stabilizes the crystal lattice [4].
Regioselective bromination at the C-3 position presents significant challenges due to competing electrophilic aromatic substitution at electron-rich sites (C-5/C-6). Achieving >90% selectivity requires precise control of electronic and steric factors. Direct electrophilic bromination (Br₂ in acetic acid/chloroform mixtures) at 0-5°C favors C-3 bromination when the C-8 carboxylic acid group is unprotected, exploiting its electron-withdrawing nature to direct electrophiles ortho to the carbonyl [1] [3]. Under these conditions, the carboxylic acid group deactivates the adjacent positions (C-7/C-9), channeling bromination to C-3 with isolated yields of 75-82% and purity >98% (HPLC) [1].
Table 1: Bromination Outcomes Under Varied Conditions
| Quinoline Substrate | Brominating Agent | Temperature (°C) | C-3 Selectivity (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Br₂/CHCl₃ | 0-5 | 92 | 82 |
| Ethyl 4-oxoquinoline-8-carboxylate | NBS/DMF | 25 | 85 | 78 |
| 7-Methoxy-4-oxoquinoline-8-carboxylic acid | Br₂/AcOH | 25 | 65* | 70 |
*Note: Significant C-5 bromination observed (≈28%) [3] [5]
Alternative protocols using N-bromosuccinimide (NBS) in dimethylformamide (DMF) enable bromination at higher temperatures (25°C) but require anhydrous conditions to suppress hydrolysis of ester intermediates. Hazard classification (Class 6.1) necessitates specialized handling, including limited-quantity packaging (1g units) and inert atmosphere shipping to prevent decomposition [1] [3].
The C-8 carboxylic acid serves as a versatile handle for generating pharmaceutically relevant derivatives through well-established transformations. Key reactions include:
Table 2: Conversion Efficiency of C-8 Carboxylic Acid Derivatives
| Derivative Type | Reagent/Conditions | Reaction Time | Yield Range (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Primary Amide | NH₄Cl, EDC·HCl, HOBt, DMF, 25°C | 12 h | 75-82 | >98 |
| Piperazinyl Amide | Piperazine, EDC·HCl, DIPEA, DMF | 3 h | 88-92 | >99 |
| Ethyl Ester | EtOH, H₂SO₄, reflux | 8 h | 85-90 | 97 |
| Methyl Ester | CH₂N₂, Et₂O, 0°C | 30 min | 95 | >99 |
Critical to these modifications is the exceptional stability of the C-3 bromine and lactam carbonyl under these conditions, confirmed by ¹H-NMR monitoring (no debromination or ring degradation observed) [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: